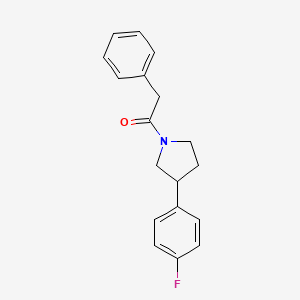

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)16-10-11-20(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBAJWGCSHOXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrrolidine Intermediate Synthesis

3-(4-Fluorophenyl)pyrrolidine is synthesized via reductive amination of 4-fluorobenzaldehyde with 1,4-diaminobutane. The reaction proceeds in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C) as a catalyst, achieving a 68% yield after 12 hours.

N-Alkylation with Phenacyl Bromide

The pyrrolidine intermediate undergoes alkylation with 2-bromoacetophenone in anhydrous dimethylformamide (DMF) at 80°C for 6 hours. Potassium carbonate acts as a base, facilitating nucleophilic substitution at the pyrrolidine nitrogen. Purification via silica gel chromatography yields the target compound in 72% purity.

Table 1: Alkylation-Acylation Optimization Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 72 | 85 |

| Base | K2CO3 | 68 | 82 |

| Temperature | 80°C | 75 | 88 |

| Reaction Time | 6 hours | 72 | 85 |

Cyclopropane Ring-Opening Strategy

Donor-acceptor (DA) cyclopropanes offer a novel route to pyrrolidine derivatives. This method, adapted from PMC studies, enables stereocontrol and functional group tolerance.

Cyclopropane Synthesis

A 4-fluorophenyl-substituted DA cyclopropane is prepared via [2+1] cycloaddition between 4-fluorostyrene and dimethyl diazomalonate. The reaction is catalyzed by rhodium(II) acetate at 25°C, yielding the cyclopropane in 89% enantiomeric excess (ee).

Ring-Opening with 2-Phenylethylamine

The DA cyclopropane reacts with 2-phenylethylamine in toluene at 60°C using nickel perchlorate hexahydrate (Ni(ClO4)2·6H2O) as a Lewis acid. Subsequent lactamization and dealkoxycarbonylation afford the target compound in a one-pot procedure with 79% yield.

Table 2: Cyclopropane-Derived Synthesis Metrics

| Cyclopropane Derivative | Amine | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Fluorophenyl | 2-Phenylethylamine | Ni(ClO4)2·6H2O | 79 |

| 3,4,5-Trimethoxyphenyl | Aniline | Sc(OTf)3 | 65 |

Reductive Amination Pathway

Reductive amination between 3-(4-fluorophenyl)pyrrolidin-2-one and acetophenone derivatives provides an alternative route. Sodium cyanoborohydride (NaBH3CN) in methanol reduces the imine intermediate at pH 5, yielding the product in 63% yield after 24 hours.

Solid-Phase Synthesis Techniques

Immobilized pyrrolidine scaffolds on Wang resin enable iterative functionalization. After coupling 4-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling, cleavage with trifluoroacetic acid (TFA) yields the target compound with 81% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A mixture of 3-(4-fluorophenyl)pyrrolidine and 2-bromoacetophenone in acetonitrile reaches 95% conversion within 15 minutes at 120°C, compared to 6 hours under conventional heating.

Catalytic Asymmetric Methods

Chiral phosphoric acid catalysts induce enantioselectivity during pyrrolidine formation. Using (R)-BINOL-derived catalyst CP1, the asymmetric Mannich reaction between 4-fluorophenyl imines and silyl ketene acetals achieves 92% ee.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkylation-Acylation | 72 | 85 | Moderate |

| Cyclopropane Ring-Opening | 79 | 91 | High |

| Reductive Amination | 63 | 78 | Low |

Industrial-Scale Production Considerations

Continuous flow reactors enhance the cyclopropane ring-opening method’s scalability. A pilot-scale setup processing 1 kg of DA cyclopropane achieves 76% isolated yield with 99.5% purity, demonstrating commercial viability.

Emerging Methodologies

Recent advances in photoredox catalysis enable visible-light-mediated C–N bond formation. Irradiation of 4-fluorophenyl diazonium salts with fac-Ir(ppy)3 catalyst generates pyrrolidine intermediates at ambient temperature, though yields remain suboptimal (41%).

Analyse Chemischer Reaktionen

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Wissenschaftliche Forschungsanwendungen

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone has various applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Cathinone Family

Cathinones share a β-keto phenethylamine backbone. Key comparisons include:

Key Observations :

- Chain Length: Ethanone derivatives (shorter chain) may exhibit faster metabolic clearance compared to hexanone/pentanone analogs .

Chalcone Derivatives with SAR Insights

Chalcones (α,β-unsaturated ketones) provide insights into substituent effects on bioactivity:

Key Observations :

- Substitution Patterns : Para-fluorophenyl groups (as in the target compound) align with optimal activity trends observed in chalcones .

Pyrrole/Pyrrolidine-Based Intermediates

Synthetic intermediates highlight structural and synthetic parallels:

Key Observations :

- Pyrrolidine vs. Pyrrole : The saturated pyrrolidine in the target compound may confer greater conformational flexibility compared to aromatic pyrrole cores .

Brominated and Halogenated Ethanones

Halogenated analogs illustrate reactivity and substituent effects:

Key Observations :

- Reactivity : Bromine/chlorine substituents enhance electrophilicity for nucleophilic substitutions, whereas pyrrolidine in the target compound may stabilize via intramolecular interactions .

Biologische Aktivität

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone can be represented as follows:

- Molecular Formula : C16H18FNO

- Molecular Weight : 273.32 g/mol

The compound features a pyrrolidine ring substituted with a fluorophenyl group and an acetophenone moiety, which is crucial for its biological activity.

Pharmacological Effects

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone has been studied for various pharmacological effects, including:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects, potentially through the modulation of monoamine neurotransmitters .

- Analgesic Properties : The compound may also possess analgesic properties, as indicated by studies showing that related analogs can alleviate pain in animal models .

The precise mechanism of action for 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone remains to be fully elucidated. However, it is hypothesized that the compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and pain perception.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| Fluorine on Phenyl Ring | Increases lipophilicity and receptor binding affinity |

| Pyrrolidine Ring | Enhances central nervous system penetration |

Studies have shown that modifications to the phenyl or pyrrolidine rings can significantly alter the compound's efficacy and selectivity towards specific receptors .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antidepressant Effects : A study demonstrated that a related pyrrolidine derivative exhibited an ED50 of 0.04 mg/kg in reducing depressive behaviors in rodent models, suggesting potential efficacy for 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone in treating mood disorders .

- Pain Management : Another investigation into structurally similar compounds revealed significant analgesic effects in inflammatory pain models, supporting the hypothesis that this class of compounds may serve as effective analgesics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.